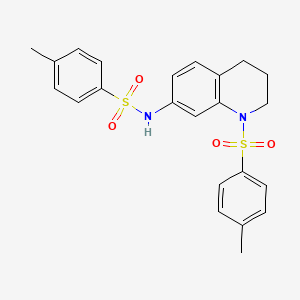
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of new 1,2,3-triazole derivatives of tolbutamide analogues have been synthesized in a simple and effective way in high yields . The structure of the newly synthesized compounds is well characterized by various spectroscopic methods . Another study describes the synthesis of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs using the modified Pictet–Spengler reaction .科学的研究の応用
Molecular Interactions and Inhibitory Potentials
Human Carbonic Anhydrases Interactions : Bruno et al. (2017) explored the interaction of a series of benzenesulfonamides, including 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide, with human carbonic anhydrases (hCAs). These compounds demonstrated significant inhibition of the brain-expressed hCA VII, important for developing selective inhibitors for hCA isoforms (Bruno et al., 2017).
Potent Antitumor Agents : Alqasoumi et al. (2010) synthesized novel 4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl benzenesulfonamides, demonstrating potent in vitro antitumor activity. This highlights their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Synthesis and Chemical Properties
- Serendipitous Formation Studies : Sanmartín-Matalobos et al. (2013) investigated the formation of 3-tosyl-1,2,3,4-tetrahydroquinazoline, providing insights into the reaction pathways and intermediate stages of similar compounds (Sanmartín-Matalobos et al., 2013).
Biological Activities
Human Beta3 Adrenergic Receptor Agonists : Parmee et al. (2000) identified tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties as potent human beta3 adrenergic receptor agonists, useful in developing treatments for obesity and diabetes (Parmee et al., 2000).
Antibacterial and Antimicrobial Properties : Various studies have explored the antimicrobial and antibacterial properties of tetrahydroquinoline and benzenesulfonamide derivatives. For instance, Vanparia et al. (2013) synthesized quinazolinone–sulfonamide linked hybrids showing significant antimicrobial activity (Vanparia et al., 2013).
Potential Treatments for Alzheimer’s Disease : Makhaeva et al. (2020) synthesized hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide. These compounds showed promise as multifunctional agents for Alzheimer's Disease treatment (Makhaeva et al., 2020).
Chemical Synthesis and Structural Analysis
Novel Synthesis Approaches : Research by Ponzo and Kaufman (1995) discussed the synthesis of 3-substituted tetrahydroisoquinolines, contributing to the broader understanding of the chemical synthesis and structural analysis of such compounds (Ponzo & Kaufman, 1995).
Catalytic Applications in Transfer Hydrogenation : Dayan et al. (2013) reported the synthesis of half-sandwich ruthenium complexes containing N-(quinoline-8-yl-aryl)benzenesulfonamides, which demonstrated efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
将来の方向性
The future directions for research on “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” and similar compounds could include further exploration of their biological activities. For instance, some compounds have shown potent antibacterial and antioxidant activity, as well as DPP-4 inhibitory activity . These compounds could potentially be interesting lead pharmacophores that should be further explored .
特性
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-5-11-21(12-6-17)30(26,27)24-20-10-9-19-4-3-15-25(23(19)16-20)31(28,29)22-13-7-18(2)8-14-22/h5-14,16,24H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFSUCOCNQUNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)
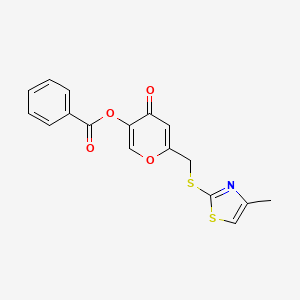
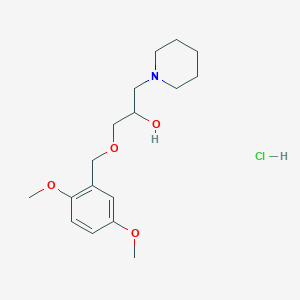

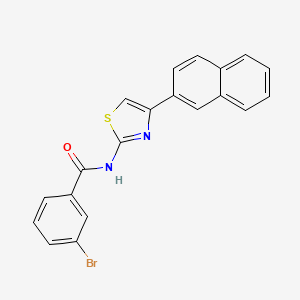
![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)

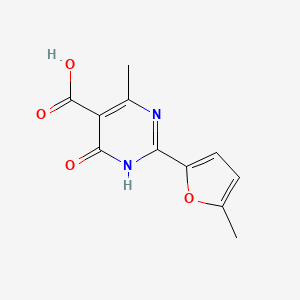
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)
![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)
![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)
![2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774771.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2774772.png)